
1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is a novel drug that has been approved for the treatment of psoriatic arthritis and moderate to severe plaque psoriasis. Apremilast has been shown to be effective in reducing inflammation and improving symptoms associated with these conditions.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Sensing Applications
1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, a compound related to the specified chemical through its structural complexity, showcases how carbonyl and ether functionalities can be integrated for ion encapsulation and sensing. This compound's ability to encapsulate hydronium ions and exhibit intense luminescence upon interaction with common oxoacids highlights the potential of such structures in the development of luminescent sensors responsive to environmental changes. The intense luminescence observed with complexation indicates the compound's utility in detecting and quantifying specific ions or molecules in various settings, from environmental monitoring to diagnostic applications (Young, Quiring, & Sykes, 1997).
Catalytic and Synthetic Chemistry Applications
The preparation of sulfur-transfer agents, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases the versatility of sulfur-containing compounds in synthetic chemistry. These agents facilitate the introduction of sulfur functionalities into organic molecules, playing a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials science. The ability to efficiently generate these compounds from readily available starting materials underscores the importance of sulfur chemistry in advancing synthetic methodologies and discovering new chemical entities (Klose, Reese, & Song, 1997).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(14-12(17)21-7-8(2)18)15(3)13(20)16(4)11(9)19/h5H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHPCDEPYDNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

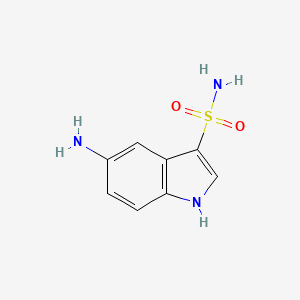
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441307.png)
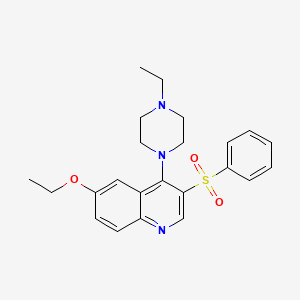
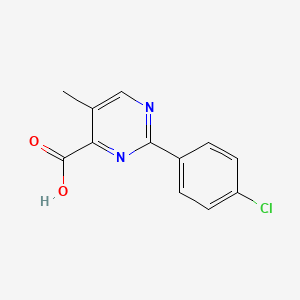
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2441310.png)


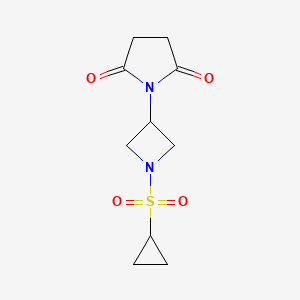

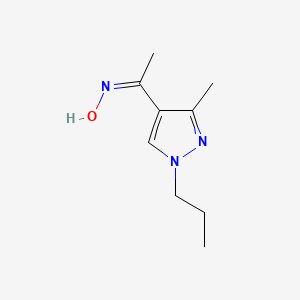
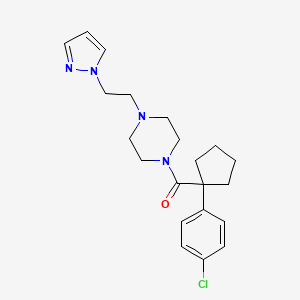

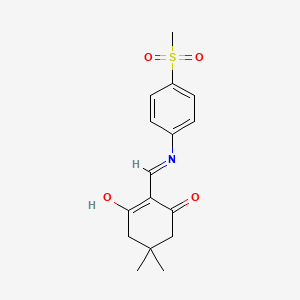
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)